d-Alanyl-l-alanine

概要

説明

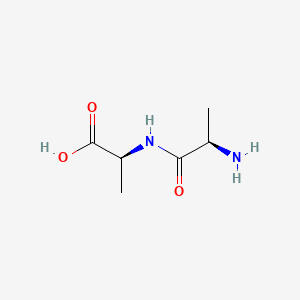

“d-Alanyl-l-alanine” is an unusual endogenous amino acid present in invertebrates and vertebrates . It is a dipeptide consisting of two alanine units joined by a peptide linkage . The molecular formula of “d-Alanyl-l-alanine” is C6H12N2O3 .

Synthesis Analysis

“d-Alanyl-l-alanine” is synthesized by the D-alanine-D-alanine ligase (Ddl) which is an indispensable adenosine triphosphate-dependent bacterial enzyme involved in the biosynthesis of peptidoglycan precursor . This enzyme catalyzes the ligation of two D-alanine molecules into one D-alanyl-D-alanine dipeptide . The synthesis of “d-Alanyl-l-alanine” can be boosted in Bacillus licheniformis by overexpressing the ald, dal, and ddl genes .

Molecular Structure Analysis

The molecular structure of “d-Alanyl-l-alanine” reveals unique details of the catalytic center and the role of the P-loop . The crystal structure of DltA from Staphylococcus aureus, a d-alanyl carrier protein ligase that is the first protein in the d-alanylation pathway, has been reported .

Chemical Reactions Analysis

“d-Alanyl-l-alanine” is involved in several chemical reactions. It is converted to L-Ala by alanine racemase and then deaminated by L-alanine dehydrogenase with the reduction of NAD+ to NADH . The antibiotic D-cycloserine inhibits D-Ala:D-Ala ligase through a phosphorylated form of the drug .

Physical And Chemical Properties Analysis

“d-Alanyl-l-alanine” has a molecular weight of 160.17 g/mol . Its IUPAC name is (2S)-2-[[ (2R)-2-aminopropanoyl]amino]propanoic acid .

科学的研究の応用

Boosting Biochemical Production

“d-Alanyl-l-alanine” plays a significant role in promoting cell growth for biochemical production. In a study conducted on Bacillus licheniformis, it was found that the overexpression of genes related to “d-Alanyl-l-alanine” synthesis could accelerate cell proliferation . This overexpression also led to a substantial increase in the production of biochemical products like poly-γ-glutamic acid .

Enhancing Cell Growth

The relationship between alanine metabolism and biomass is crucial for increasing the production of biochemical products. The appropriate concentration of additional L/D-alanine can raise the cell biomass . This indicates the potential of “d-Alanyl-l-alanine” in enhancing cell growth.

Reducing By-Products Formation

Overexpression of genes related to “d-Alanyl-l-alanine” synthesis can decrease the formation of by-products such as acetoin, 2,3-butanediol, acetic acid, and lactic acid . This can be beneficial in augmenting the production of desired biochemical products.

Exporting d-Alanine

“d-Alanyl-l-alanine” has been found to function as one of the d-alanine exporters in Escherichia coli . This discovery provides insight into the systems responsible for the secretion of d-amino acids, which are present in the extracellular milieu at millimolar levels and are assumed to play a physiological function .

Purifying Biochemicals

“d-Alanyl-l-alanine” can be used to purify biochemicals. For instance, D-Ala-D-Ala-Agarose has been successfully used to purify teicoplanin from mixtures of different complexity .

Forming Broad-Spectrum Antibacterial Agents

“d-Alanyl-l-alanine” modified gold nanoparticles can form a broad-spectrum antibacterial agent . This application opens up new possibilities for the use of “d-Alanyl-l-alanine” in the field of medicine and healthcare.

作用機序

Target of Action

d-Alanyl-l-alanine (D-Ala-D-Ala) primarily targets the D-alanine:D-alanine ligase (Ddl) and alanine racemase (Alr) enzymes . These enzymes play a crucial role in bacterial cell wall peptidoglycan biosynthesis . Ddl is responsible for the formation of the dipeptide D-Ala-D-Ala, a critical component of the peptidoglycan layer in bacterial cell walls . Alr, on the other hand, is involved in the conversion of L-alanine to D-alanine, a precursor for D-Ala-D-Ala .

Mode of Action

D-Ala-D-Ala interacts with its targets through a series of biochemical reactions. The antibiotic D-cycloserine, for instance, inhibits Ddl by binding to one of the D-Ala binding sites in a simple, competitive, and reversible manner . This inhibition prevents the formation of the D-Ala-D-Ala dipeptide, disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

The action of D-Ala-D-Ala affects the peptidoglycan biosynthetic pathway, which is essential for bacterial cell wall formation . By inhibiting Ddl and Alr, D-Ala-D-Ala disrupts the formation of the D-Ala-D-Ala dipeptide, a key component of the peptidoglycan layer . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

It’s known that the antibiotic d-cycloserine, which targets the same enzymes as d-ala-d-ala, is absorbed and distributed throughout the body after oral administration . The elimination of D-cycloserine occurs via a combination of renal and non-renal clearance .

Result of Action

The inhibition of Ddl and Alr by D-Ala-D-Ala leads to the disruption of the bacterial cell wall peptidoglycan biosynthesis . This disruption prevents the formation of the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan layer . As a result, the integrity of the bacterial cell wall is compromised, leading to cell lysis .

Action Environment

The action of D-Ala-D-Ala can be influenced by various environmental factors. For instance, the presence of certain weak organic acids in the environment can inhibit bacterial growth, potentially enhancing the efficacy of D-Ala-D-Ala . Furthermore, the overexpression of certain genes involved in the synthesis of D-Ala-D-Ala can boost cell growth and the production of certain biochemicals .

Safety and Hazards

将来の方向性

“d-Alanyl-l-alanine” ligase (Ddl) is a promising target for the development of antibacterial agents . The continuous emergence of drug-resistant bacteria necessitates the development of novel antibacterial agents . The conserved chemistry of “d-Alanyl-l-alanine” is widely used for acylation throughout the prokaryotic world, which could pave the way for a new generation of treatments for drug-resistant bacteria .

特性

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016946 | |

| Record name | D-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Alanyl-l-alanine | |

CAS RN |

1115-78-2 | |

| Record name | D-Alanyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。